
4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid
Overview
Description
4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with an ethyl group and a fluorophenylboronic acid moiety, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a fluorinated benzene derivative reacts with the piperazine intermediate.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its boronic acid functionality.
Biological Research: Utilized in the study of boron-containing compounds’ interactions with biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The piperazine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid: Similar structure but with a methyl group instead of an ethyl group.
4-((4-Ethylpiperazin-1-yl)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness
4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenylboronic acid is unique due to the combination of its boronic acid functionality and the presence of both a fluorophenyl group and an ethyl-substituted piperazine ring
Properties
IUPAC Name |
[4-[(4-ethylpiperazin-1-yl)methyl]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)9-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURDYLOSKSRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


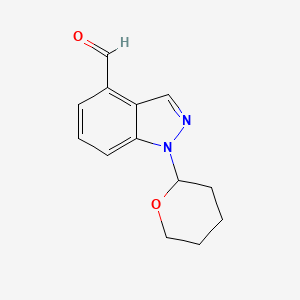
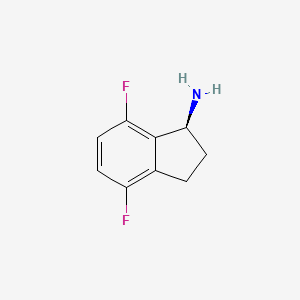
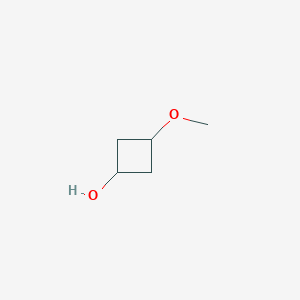

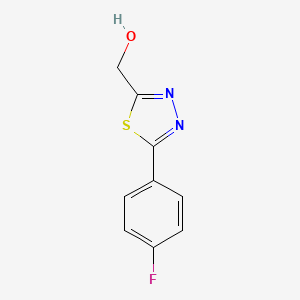

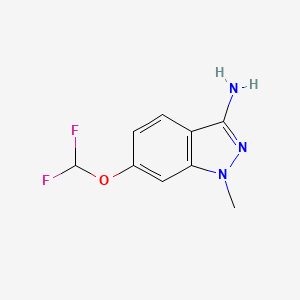
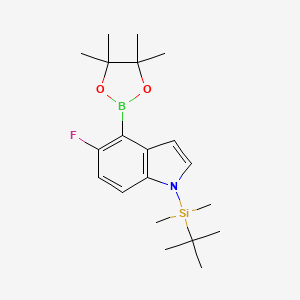

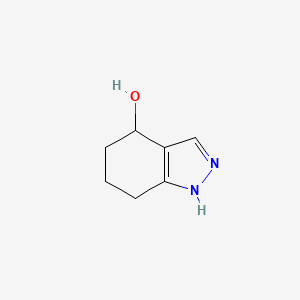
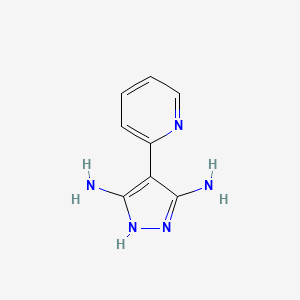
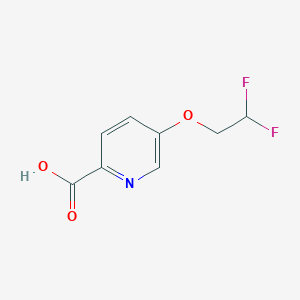
![[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid](/img/structure/B1398900.png)
![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)
